molecular formula C11H9N5 B6329383 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1357455-80-1

6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B6329383
CAS No.: 1357455-80-1
M. Wt: 211.22 g/mol
InChI Key: NVGFYTPKPLXKPS-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a structure of high interest in medicinal chemistry due to its resemblance to purine bases and its utility as a privileged scaffold in drug discovery . Derivatives of this core structure have demonstrated a wide range of pharmacological activities, with a particularly significant emphasis on potent anticancer and antileukemic properties . This class of compounds is frequently investigated for its ability to inhibit various kinase enzymes, which are critical targets in oncology. Pyrazolo[3,4-b]pyridine-based molecules have been reported to exert antitumor effects through mechanisms such as inducing apoptosis, inhibiting angiogenesis, and targeting key kinases including cyclin-dependent kinases (CDKs), Abl kinase, B-Raf, and epidermal growth factor receptor (EGFR) . The specific substitution pattern of this compound, featuring a 3-amine group and a 6-(pyridin-3-yl) moiety, is designed to optimize its interaction with these biological targets, making it a valuable building block for developing novel kinase inhibitors. Researchers can utilize this compound as a key intermediate in the synthesis of more complex derivatives or as a core structure for screening in various biochemical assays. It is supplied for research applications in oncology, kinase biology, and medicinal chemistry. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-pyridin-3-yl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-8-3-4-9(14-11(8)16-15-10)7-2-1-5-13-6-7/h1-6H,(H3,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGFYTPKPLXKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=NNC(=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

A foundational method for synthesizing 6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves cyclocondensation reactions starting from 4-(phenyl or p-methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitriles (1a,b). These substrates react with iodomethane to form methylthio intermediates, which subsequently undergo hydrazine hydrate treatment to yield the pyrazolo[3,4-b]pyridine core.

The reaction proceeds via nucleophilic substitution at the thiocarbonyl group, followed by cyclization mediated by hydrazine. This step introduces the pyrazole ring while retaining the pyridin-3-yl substituent at position 6. The final product, 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amine (4a,b), is isolated in moderate yields (50–65%) after purification via column chromatography.

Optimization and Limitations

Key optimizations include the use of excess hydrazine hydrate (2.5 equiv.) and prolonged reaction times (12–18 hours) to ensure complete cyclization. However, competing side reactions, such as over-alkylation or decomposition of the thiocarbonyl intermediate, limit scalability. Structural characterization via 1H^1H-NMR and mass spectrometry confirms the formation of the target compound, with distinct peaks at δ 8.45 ppm (pyridine-H) and δ 6.90 ppm (pyrazole-H).

Catalytic Synthesis Using Magnetic Nano-Catalysts

Solvent-Free One-Pot Synthesis

A solvent-free approach utilizing Fe3_3O4_4@MIL-101(Cr)-N(CH2_2PO3_3)2_2 as a nano-catalyst enables efficient synthesis of pyrazolo[3,4-b]pyridines. This method employs 3-(cyanoacetyl)indole and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine as precursors, which undergo condensation and cyclization at 100°C. The magnetic catalyst facilitates rapid heat transfer and easy separation, achieving yields of 85–92% within 2 hours.

Catalyst Performance and Recyclability

The nano-catalyst exhibits robust stability over five cycles, with only a 5% reduction in activity observed after the fifth use. BET analysis reveals a high surface area (1,150 m2^2/g), which enhances reactant adsorption and reaction kinetics. Comparative studies show that solvent-free conditions outperform traditional solvents like DMF or ethanol, reducing energy consumption and waste.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

Chemoselective Diarylation

A two-step Suzuki–Miyaura cross-coupling strategy enables precise functionalization of the pyrazolo[3,4-b]pyridine core. Starting from 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, sequential couplings with arylboronic acids introduce substituents at positions 3 and 6. The use of Pd(OAc)2_2 and dppf as ligands ensures chemoselectivity, with yields reaching 98% for electron-rich aryl groups.

One-Pot Sequential Arylation

A one-pot variant of this method eliminates intermediate purification steps. After initial C3-arylation at 60°C, the reaction mixture is heated to 100°C for C6-arylation, achieving an overall yield of 78–85%. This approach is particularly effective for synthesizing 3,6-diaryl derivatives, which are challenging to access via traditional methods.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Cyclocondensation50–6512–18 hSimple starting materialsLow scalability, side reactions
Nano-Catalytic85–922 hSolvent-free, recyclable catalystRequires specialized catalyst
Suzuki–Miyaura78–983–6 hHigh chemoselectivity, diarylationCostly Pd catalysts
Amine-BasedN/A4–8 hBroad substrate scopeUntested for target compound

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets and pathways involved are still being elucidated .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is structurally tunable, with modifications at positions 3, 4, 6, and 7 leading to diverse biological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridin-3-amine Derivatives

Compound Name Substituents Biological Activity Key Findings
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine 6: Pyridin-3-yl; 3: NH2 Anti-Alzheimer, anti-COX2 Inhibits Aβ aggregation (IC50: 12 μM) and COX-2 (IC50: 0.8 μM) .
N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 3: NH2; N-linked 3,4,5-trimethoxyphenyl Tubulin polymerization inhibition IC50 = 1.2 μM (MCF-7 cells); disrupts microtubule dynamics .
6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine 6: Naphthalen-2-yl; 4: Thiophen-2-yl; 3: NH2 Antiproliferative 84% yield; targets EGFR kinase (IC50: 0.4 μM) .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine 6: CH3; 3: NH2 Anticancer (kinase inhibition) Potent MELK inhibitor (IC50: 15 nM); enhances apoptosis in HeLa cells .
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 5: F; 3: NH2 GSK-3 inhibition Key intermediate for GSK-3β inhibitors (Ki: 8 nM) .
4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 4: 4-Fluorophenyl; 6: 3-Methoxyphenyl; 3: NH2 MNK1 inhibition Inhibits eIF4E phosphorylation (IC50: 50 nM) .

Key Structural-Activity Relationship (SAR) Insights:

Position 3 (NH2) :

  • Essential for kinase and tubulin binding. Removal or substitution reduces activity .
  • Derivatives like 3-methyl analogs (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) retain activity but show reduced solubility .

Position 6 :

  • Aromatic substituents (e.g., pyridin-3-yl, naphthalenyl) improve target affinity via hydrophobic interactions .
  • Electron-withdrawing groups (e.g., F, Cl) enhance metabolic stability .

Position 4 and 7 :

  • Bulky substituents (e.g., 4-fluorophenyl, thiophen-2-yl) modulate selectivity. For example, 4-(4-fluorophenyl) derivatives exhibit antimalarial activity .

Table 2: Comparative Pharmacological Data

Compound Target IC50/Ki Cell Line/Model Reference
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine COX-2 0.8 μM In vitro enzymatic
N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Tubulin 1.2 μM MCF-7 breast cancer
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine MELK kinase 15 nM HeLa cells
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine GSK-3β 8 nM In vitro enzymatic

Biological Activity

6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure that includes a pyrazolo[3,4-b]pyridine core with a pyridine substituent. This unique configuration is crucial for its biological interactions.

Anticancer Activity

Research indicates that derivatives of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to improved activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds have been reported to range from 0.021 μM to 8.3 μM depending on the specific structural modifications made .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays indicated that certain derivatives significantly reduce the production of prostaglandins, which are mediators of inflammation. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against Alzheimer's disease. It was found to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function. In animal models, these compounds showed promise in improving memory and learning capabilities .

The biological activities of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in tumor progression and inflammation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : The compound interacts with key signaling pathways such as those involving protein kinases and tubulin polymerization, which are critical for cell division and survival .

Case Studies

StudyCell LineIC50 ValueObservations
HeLa0.058 μMSignificant antiproliferative activity observed.
A5490.035 μMEnhanced cytotoxic effects noted with structural modifications.
MDA-MB-2310.021 μMInduction of apoptosis confirmed through caspase activation assays.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine and related analogs?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole or pyridine precursors. For example, a common approach uses 1,3-dialkyl-1H-pyrazole-5-amine derivatives as starting materials, followed by cyclization with substituted pyridines under reflux conditions. Key steps include condensation with aldehydes (e.g., benzaldehyde) and nucleophilic substitution using catalysts like trifluoroacetic acid (TFA) in toluene . Meglumine-catalyzed one-pot multicomponent reactions in ethanol at room temperature have also been reported for analogous pyrazolo[3,4-b]pyridines, offering greener alternatives .

Q. How can researchers validate the molecular structure of 6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1^1H NMR : Signals at δ 8.2–8.5 ppm (pyridine protons), δ 6.8–7.5 ppm (pyrazole protons), and δ 5.2–5.5 ppm (amine groups) are characteristic .
  • IR Spectroscopy : Stretching vibrations at 3300–3500 cm1^{-1} (N–H amines) and 1600–1650 cm1^{-1} (C=N/C=C aromatic rings) are critical .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 253 [M+H]+^+) confirm the molecular weight .

Q. What solvents and reaction conditions optimize yield in pyrazolo[3,4-b]pyridine synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reactivity in cyclization steps. For example, refluxing in dry toluene with TFA (10–30 mol%) achieves >70% yields for pyrazolo[3,4-b]pyridine carboxylates . Room-temperature ethanol with meglumine catalysis reduces energy consumption while maintaining ~65–80% yields .

Advanced Research Questions

Q. How can computational methods guide the design of 6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives for target-specific bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or inflammatory enzymes. For instance, pyrazolo[3,4-b]pyridines with electron-withdrawing substituents (e.g., –Cl, –NO2_2) show higher docking scores for kinase inhibition due to enhanced π-π stacking with ATP-binding pockets . Quantum chemical calculations (DFT) optimize reaction pathways by evaluating transition-state energies, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. What strategies resolve contradictory bioactivity data in pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Contradictions often arise from substituent positioning or assay variability. Systematic SAR studies should:

  • Vary substituents at positions 3 (amine) and 6 (pyridinyl) to assess electronic/steric effects.
  • Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) .
  • Analyze crystallographic data (e.g., Acta Crystallographica E) to correlate solid-state packing with solubility and bioavailability discrepancies .

Q. How can researchers address solubility challenges in in vitro bioassays for this compound?

  • Methodological Answer : Poor aqueous solubility is common due to aromatic fused rings. Solutions include:

  • Salt Formation : Hydrochloride salts improve solubility (e.g., 3-(4-chlorophenyl) analogs show 2–3× higher solubility in PBS) .
  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes maintain compound integrity without cytotoxic effects .

Q. What are the limitations of current synthetic methods for scaling up pyrazolo[3,4-b]pyridines?

  • Methodological Answer : Key challenges include:

  • Low Atom Economy : Multi-step routes (e.g., 5-step synthesis) accumulate waste; one-pot methods reduce this but require precise stoichiometry .
  • Purification Complexity : Chromatography is often needed due to by-products (e.g., regioisomers). Recrystallization from acetonitrile or ethanol improves purity but lowers yields (~15–20% loss) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
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6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

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